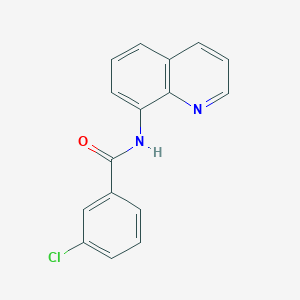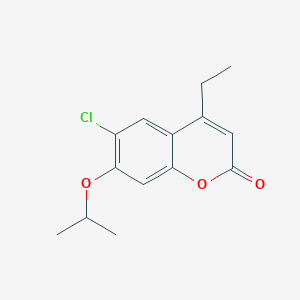![molecular formula C15H16ClNO3S B5882522 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as CMBS, is a chemical compound that has gained significant attention in the field of scientific research. CMBS is a sulfonamide derivative that has been synthesized and extensively studied due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleotides and amino acids.
Biochemical and Physiological Effects
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide inhibits the growth of various cancer cell lines by inducing apoptosis. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the growth of various weeds and crops, making it a promising candidate for the development of new herbicides. However, the physiological effects of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in vivo are not fully understood, and further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its ease of synthesis and relatively low cost, making it a preferred compound for various scientific research applications. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a selective probe for the study of protein sulfenylation, making it a valuable tool for the identification and quantification of sulfenylated proteins. However, the main limitation of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its potential toxicity, and further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in various applications.
Direcciones Futuras
There are various future directions for the study of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One potential direction is the development of new herbicides based on the structure of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide as an anti-cancer agent. Furthermore, the study of protein sulfenylation is an emerging field, and 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is a valuable tool for the identification and quantification of sulfenylated proteins. Further studies are needed to determine the role of sulfenylation in various cellular processes and diseases.
Métodos De Síntesis
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide can be synthesized using various methods, but the most commonly used method is the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-methylphenoxy)ethylamine in the presence of a base such as triethylamine. The reaction yields 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide as a white crystalline solid with a purity of more than 95%. The synthesis of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is relatively easy and cost-effective, making it a preferred compound for various scientific research applications.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its use as a probe for the study of protein sulfenylation. Sulfenylation is a post-translational modification of proteins that involves the reversible oxidation of cysteine residues to sulfenic acid. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide reacts selectively with sulfenic acid-containing proteins, making it a valuable tool for the identification and quantification of sulfenylated proteins.
Another potential application of 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is its use as a herbicide. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to inhibit the growth of various weeds and crops, making it a promising candidate for the development of new herbicides. Additionally, 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been studied for its potential use as an anti-cancer agent. 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins.
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRNPADPPUGYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57265342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)

![4-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5882481.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5882514.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5882526.png)
![N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5882533.png)
![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)


![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)